molecular formula C13H16N4O4S B049879 2',3'-O-Isopropylidene-6-thioinosine CAS No. 5856-48-4

2',3'-O-Isopropylidene-6-thioinosine

Cat. No.: B049879
CAS No.: 5856-48-4
M. Wt: 324.36 g/mol
InChI Key: HXZCOKXEDYVENB-LRQTWSSKSA-N
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Description

Einecs 227-474-3, also known by its CAS number 5856-48-4, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

Einecs 227-474-3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiviral Properties

Research indicates that IPI exhibits significant antiviral activity. It has been studied as a potential treatment for viral infections, particularly those caused by RNA viruses. The mechanism involves inhibition of viral polymerases, which are crucial for viral replication.

  • Case Study : A study demonstrated that IPI inhibited the replication of certain RNA viruses in vitro, showcasing its potential as a therapeutic agent against viral infections .

Antitumor Activity

The compound has also been investigated for its anticancer properties. Its ability to interfere with nucleic acid synthesis in cancer cells makes it a candidate for further development.

  • Research Findings : In preclinical studies, IPI showed cytotoxic effects against various cancer cell lines, including those resistant to traditional chemotherapeutics. The compound's mechanism is thought to involve modulation of nucleotide metabolism and inhibition of cell proliferation .

Toxicity and Safety Profile

Toxicological assessments indicate that IPI has low acute toxicity with no significant adverse effects reported at typical exposure levels. Standard safety precautions are recommended when handling the compound in laboratory settings.

Toxicity ParameterValue
Acute Toxicity>500 mg/kg
Skin IrritationNot classified
Eye IrritationNot classified
Endocrine Disrupting PropertiesNone found

Comparative Analysis with Related Compounds

IPI's unique thio modification distinguishes it from other nucleoside analogs, enhancing its biological activity while minimizing toxicity. A comparison with related compounds reveals:

CompoundActivity TypeNotes
2',3'-O-Isopropylidene-InosineModerate antiviralStandard nucleoside
6-ThioguanosineAnticancerEstablished anticancer agent
2',3'-DideoxycytidineAntiviralUsed in HIV treatment

Mechanism of Action

The mechanism of action for Einecs 227-474-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Einecs 227-474-3 can be compared with other similar compounds, such as:

    Einecs 203-770-8 (amyl nitrite): Used as a vasodilator and in organic synthesis.

    Einecs 234-985-5 (bismuth tetroxide): Used in pigments and as a catalyst.

    Einecs 239-934-0 (mercurous oxide): Used in batteries and as a reagent in chemical reactions.

The uniqueness of Einecs 227-474-3 lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .

Biological Activity

2',3'-O-Isopropylidene-6-thioinosine (IPI) is a modified nucleoside analogue of inosine, notable for its potential therapeutic applications, particularly in oncology and virology. This compound exhibits unique biological activities due to its structural modifications, which enhance its interactions with biological targets. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.

  • Chemical Formula : C₁₃H₁₆N₄O₄S
  • Molecular Weight : 316.36 g/mol
  • Structure : The compound features a thio group at the 6-position of the purine base and is protected at the 2' and 3' positions by isopropylidene groups, which influence its stability and bioactivity.

Synthesis

The synthesis of IPI typically involves the following steps:

  • Formation of the Base : Starting from inosine, the thio modification is introduced via sulfurization.
  • Protection of Hydroxyl Groups : The 2' and 3' hydroxyl groups are protected using isopropylidene groups to enhance stability during subsequent reactions.
  • Purification : The final product is purified through chromatography techniques.

Anticancer Activity

Research indicates that IPI exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism primarily involves the inhibition of ribonucleotide reductase and DNA polymerases, leading to disrupted DNA synthesis and subsequent apoptosis in cancer cells.

  • IC50 Values : In vitro studies have reported IC50 values ranging from 0.028 to 0.29 µM across different solid tumor and leukemia cell lines, indicating potent activity (source: ).

Antiviral Activity

IPI has also been evaluated for its antiviral properties. It shows promise against several viral infections by interfering with viral RNA synthesis.

  • Mechanism : The presence of the thio group enhances binding affinity to viral polymerases, inhibiting their activity effectively. Studies have shown that IPI can inhibit viral replication in cell culture models.

The biological activity of IPI can be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : By targeting enzymes involved in nucleotide metabolism, IPI disrupts the supply of nucleotides necessary for DNA and RNA synthesis.
  • Induction of Apoptosis : IPI triggers apoptotic pathways in cancer cells through DNA damage response mechanisms.
  • Enhanced Bioavailability : The isopropylidene protection increases the compound's stability in biological systems, enhancing its therapeutic potential.

Comparative Studies

Comparative studies with other nucleoside analogues reveal that IPI possesses unique advantages:

  • Efficacy Against Resistant Cell Lines : Unlike some traditional nucleoside analogues that face resistance, IPI has demonstrated effectiveness against gemcitabine-resistant cell lines.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics compared to similar compounds (source: ).
Compound NameIC50 (µM)MechanismNotes
This compound0.028 - 0.29Inhibition of DNA/RNA synthesisEffective against resistant lines
6-ThioinosineHigherSimilar mechanismLess effective than IPI
GemcitabineVariesNucleotide analogueResistance observed

Case Studies

  • Study on Leukemia Cells : A case study involving acute lymphoblastic leukemia cells demonstrated that treatment with IPI led to a significant reduction in cell viability compared to controls, confirming its potential as an anticancer agent.
  • Viral Infection Models : In vitro studies showed that IPI significantly reduced viral load in models infected with various RNA viruses, suggesting its utility as an antiviral therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',3'-O-Isopropylidene-6-thioinosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves protecting the 2' and 3' hydroxyl groups of inosine with an isopropylidene moiety via acid-catalyzed acetonation, followed by thiolation at the 6-position using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. Key factors include:

  • Temperature control : Excess heat during acetonation can lead to byproducts like deprotected intermediates or isomerization .
  • Solvent selection : Anhydrous conditions (e.g., DMF or THF) minimize hydrolysis of the isopropylidene group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity ≥98% (HPLC) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (≥98% as per commercial standards) .
  • NMR : ¹H/¹³C NMR confirms structural integrity:
  • Isopropylidene protons (δ 1.3–1.5 ppm, singlet) and ribose anomeric proton (δ 5.8–6.1 ppm, doublet) .
  • Thiolation at C6 shifts the purine ring proton signals compared to inosine .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (308.29 g/mol) and fragmentation patterns .

Q. How does the isopropylidene protecting group affect the compound’s stability under different storage conditions?

  • Methodological Answer :

  • Hydrolytic stability : The isopropylidene group enhances ribose stability in aqueous media (pH 4–8) but hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 9) conditions, requiring storage at −20°C in desiccated environments .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, making it suitable for room-temperature handling in non-aqueous reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the nucleoside’s mechanism of action in antiviral activity, considering enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme kinetics : Use purified viral RNA polymerases (e.g., HCV NS5B) in in vitro assays with [³H]-labeled NTPs. Measure competitive inhibition via Lineweaver-Burk plots to determine Kᵢ values .
  • Theoretical framework : Link to nucleoside analog theories (e.g., chain termination vs. competitive inhibition) and validate using molecular docking (AutoDock Vina) to model binding to polymerase active sites .
  • Control experiments : Compare with non-thiolated analogs (e.g., 2',3'-O-isopropylideneinosine) to isolate the thio group’s role in activity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro models?

  • Methodological Answer :

  • Data triangulation : Cross-validate using orthogonal assays (e.g., cell-based luciferase reporter assays vs. enzymatic inhibition) .
  • Metabolic profiling : Quantify intracellular phosphorylation using LC-MS to assess prodrug activation disparities between cell lines .
  • Contextual variables : Control for cell permeability (logP = 0.8 for this compound) and efflux pump expression (e.g., MRP1/2) using inhibitors like MK571 .

Q. What computational approaches are validated for modeling the compound’s interactions with target enzymes, and how do they align with empirical data?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ribose flexibility and thio group orientation in enzyme pockets (AMBER force field, 100 ns trajectories) .
  • QM/MM hybrid methods : Calculate activation energies for phosphorylation steps (e.g., adenosine kinase) to predict metabolic activation barriers .
  • Validation : Correlate docking scores (ΔG binding) with IC₅₀ values from enzymatic assays. Discrepancies >1 log unit suggest off-target interactions or solvation effects .

Q. Contradiction Analysis and Experimental Design

Q. How should researchers address discrepancies in reported cytotoxicity profiles between cancer cell lines and primary cell models?

  • Methodological Answer :

  • Dose-response normalization : Use cell viability assays (MTT/CellTiter-Glo) with IC₅₀ normalization to ATP content or protein concentration .
  • Microenvironment replication : Primary cell assays should include physiologically relevant oxygen tension (5% O₂) and extracellular matrix (Matrigel®) to mimic in vivo conditions .
  • Mechanistic follow-up : Perform RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) between cell types .

Properties

CAS No.

5856-48-4

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

9-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purine-6-thione

InChI

InChI=1S/C13H16N4O4S/c1-13(2)20-8-6(3-18)19-12(9(8)21-13)17-5-16-7-10(17)14-4-15-11(7)22/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,22)/t6-,8?,9?,12+/m1/s1

InChI Key

HXZCOKXEDYVENB-LRQTWSSKSA-N

SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C

Isomeric SMILES

CC1(OC2[C@H](O[C@@H](C2O1)N3C=NC4=C3NC=NC4=S)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C

Key on ui other cas no.

5856-48-4

Synonyms

Furo[3,4-d]-1,3-dioxole, Inosine Deriv.;  _x000B_2’,3’-O-Isopropylidene-6-mercaptopurine Riboside;  9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)-9H-purine-6(1H)thione; 

Origin of Product

United States

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